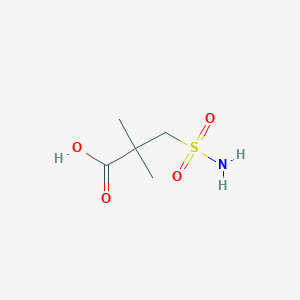![molecular formula C11H15ClN2O B2661829 (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride CAS No. 958075-47-3](/img/structure/B2661829.png)
(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride” is a compound that belongs to the class of azepines . Azepines are unsaturated heterocycles of seven atoms, with a nitrogen replacing a carbon at one position .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benazepril hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor, was achieved via an Ugi three-component reaction in trifluoroethanol . The key step involved the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester .Chemical Reactions Analysis
The chemical reactions involving azepine derivatives have been studied. For instance, a new strategy to construct 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one heterocyclic rings was reported based on emerging tertiary enamide synthons . The reaction proceeded most probably through a nucleophilic addition of enamides to aldehyde, deprotonation, and dehydration cascade .Applications De Recherche Scientifique
Dopaminergic Activity and Medicinal Chemistry Applications
- Benzazepines, including derivatives structurally similar to "(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride," have been synthesized and evaluated for their dopaminergic activity. These compounds have shown potential as agonists of central and peripheral dopamine receptors. Their synthesis involves cyclization of certain amino alcohols, highlighting their relevance in developing drugs targeting dopaminergic pathways (Pfeiffer et al., 1982).
Scaffold in Peptide Mimetics
- The benzazepine scaffold is recognized as an important family of privileged templates in medicinal chemistry. Derivatives such as the 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) are used as core structures in various therapeutic peptide mimetics, underscoring the structural versatility and significance of benzazepine derivatives in the development of new therapeutic agents (Van der Poorten et al., 2018).
Novel Tetrahydro-1-benzazepine Derivatives
- Research has also focused on developing novel tetrahydro-1-benzazepine derivatives with potential biological applications. These studies involve synthesizing tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and related compounds, which further illustrates the chemical diversity achievable with the benzazepine core and its potential utility in various scientific research contexts (Guerrero et al., 2020).
Hydrogen-bonded Assembly Studies
- The study of hydrogen-bonded assemblies in benzazepine derivatives provides insights into the molecular interactions and structural properties of these compounds. Such research has implications for understanding the molecular basis of drug-receptor interactions and designing drugs with improved efficacy and specificity (Guerrero et al., 2014).
Propriétés
IUPAC Name |
3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14;/h2-5,9H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBODDTTVNJYOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CCC(C1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide](/img/structure/B2661746.png)






![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2661761.png)


![6-Ethyl-2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2661766.png)


